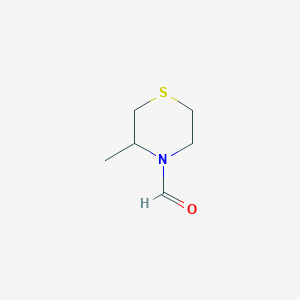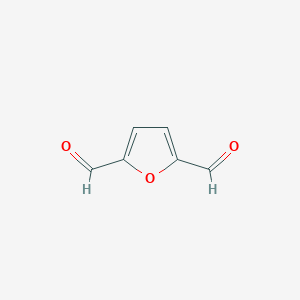
Furan-2,5-dicarbaldehyde
Overview
Description
Furan-2,5-dicarbaldehyde, also known as 2,5-Diformylfuran, is an organic compound with the molecular formula C6H4O3 . It consists of a furan ring with aldehyde groups on the 2 and 5 positions, classifying it as a dialdehyde .
Synthesis Analysis
Furan-2,5-dicarbaldehyde is an oxidation product of 5-hydroxymethyl furfural (HMF), which can be prepared from fructose . Methods have been developed to convert fructose in one step to 2,5-furandicarboxaldehyde . The conversion from fructose to HMF and FDC can be performed relatively efficiently and following the principles of green chemistry .Molecular Structure Analysis
The molecular structure of Furan-2,5-dicarbaldehyde is represented by the formula C6H4O3 . The compound consists of a furan ring with aldehyde groups at the 2 and 5 positions .Physical And Chemical Properties Analysis
Furan-2,5-dicarbaldehyde has a molecular weight of 124.0942 . It is a yellow solid at room temperature . The compound is slightly soluble in chloroform, ethyl acetate, and methanol .Scientific Research Applications
Production of Renewable Plastics
Scientific Field
Applied Sciences and Engineering
Application Summary
Furan-2,5-dicarboxylic acid (FDCA) is used in the production of polyethylene furanoate, a renewable plastic .
Methods of Application
Fructose is dehydrated to hydroxymethylfurfural (HMF) at high yields (70%) using a g-valerolactone (GVL)/H2O solvent system. HMF is subsequently oxidized to FDCA over a Pt/C catalyst with 93% yield .
Results or Outcomes
The advantage of this system is the higher solubility of FDCA in GVL/H2O, which allows oxidation at high concentrations using a heterogeneous catalyst that eliminates the need for a homogeneous base .
Synthesis of Bio-Based Diol
Scientific Field
Green Chemistry
Application Summary
2,5-bis(hydroxymethyl)furan (BHMF), a stable bio-based diol, has numerous applications as a monomer for bio-materials and fuels .
Methods of Application
The synthetic procedures to BHMF are addressed, as well as possible future developments to render this compound part of the biorefinery market .
Results or Outcomes
The advantages and limitations of the different synthetic approaches are addressed .
Preparation of Polyimine Vitrimers
Scientific Field
Material Science
Application Summary
Furan-2,5-dicarboxaldehyde can be used in the preparation of polyimine vitrimers .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes obtained are not detailed in the source .
Synthesis of Pharmaceuticals and Fungicides
Scientific Field
Pharmaceutical Chemistry
Application Summary
2,5-diformylfuran (DFF) is a versatile chemical intermediate for the synthesis of pharmaceuticals and fungicides .
Results or Outcomes
Synthesis of Furan-Urea Resins
Scientific Field
Polymer Chemistry
Application Summary
2,5-diformylfuran (DFF) is used in the synthesis of furan-urea resins .
Results or Outcomes
Synthesis of Heterocyclic Ligands
Scientific Field
Organic Chemistry
Application Summary
2,5-diformylfuran (DFF) is used in the synthesis of heterocyclic ligands .
Results or Outcomes
Synthesis of Chiral Furans
Application Summary
Furan-2,5-dicarbaldehyde can be used in the synthesis of chiral furans .
Results or Outcomes
Covalent Enzyme Immobilisation
Scientific Field
Biochemistry
Application Summary
Furan-2,5-dicarbaldehyde can be applied as an alternative to glutaraldehyde as a crosslinking agent for covalent enzyme immobilisation .
Results or Outcomes
Development of Bio-Based Organogelators
Application Summary
While furan-2,5-dicarboxylic acid (FDCA) is a promising molecule for the synthesis of bio-based polyesters, it has never been used in the context of organogels .
Results or Outcomes
Synthesis of Bio-Based Polymers
Application Summary
Furan-2,5-dicarboxylic acid (FDCA), a derivative of Furan-2,5-dicarbaldehyde, is used in the synthesis of bio-based polymers .
Results or Outcomes
Production of Pharmaceuticals, Resin, Agrochemicals, and Lacquers
Application Summary
Furan-2,5-dicarbaldehyde is used to produce pharmaceuticals, resin, agrochemicals, and lacquers .
Safety And Hazards
properties
IUPAC Name |
furan-2,5-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O3/c7-3-5-1-2-6(4-8)9-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJJKVNIMAZHCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60231676 | |
| Record name | 2,5-Furandicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60231676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2,5-dicarbaldehyde | |
CAS RN |
823-82-5 | |
| Record name | 2,5-Furandicarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=823-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Furandicarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Furandicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60231676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furan-2,5-dicarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.382 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-FURANDICARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4HT8N2Z72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



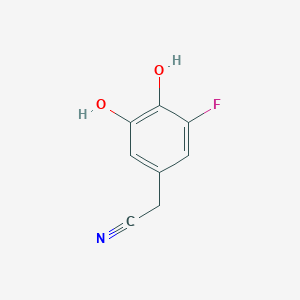
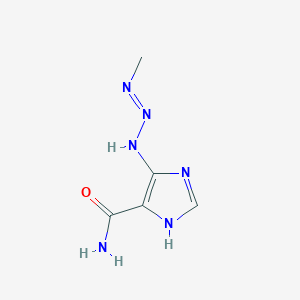
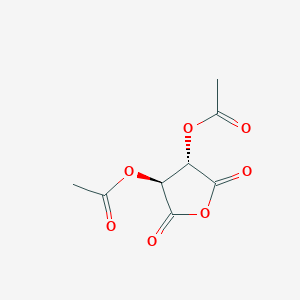
![4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid](/img/structure/B19598.png)
![Sodium;(3R,5R)-7-[(1S,2R,3R,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B19601.png)
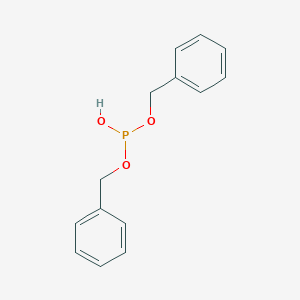
![Furo[2,3-B]pyridine-3-carbonitrile](/img/structure/B19604.png)
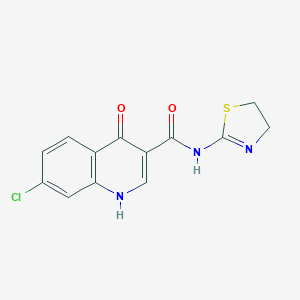
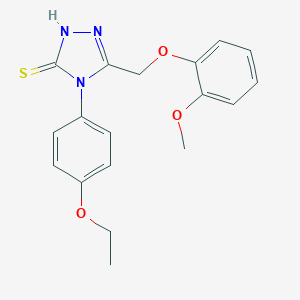
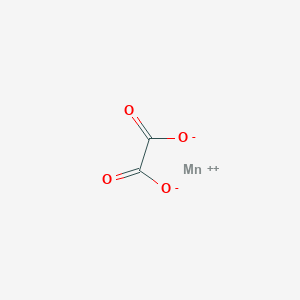
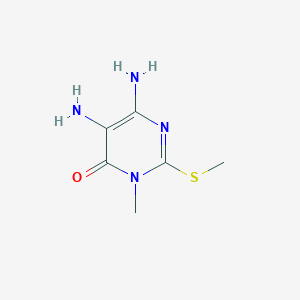
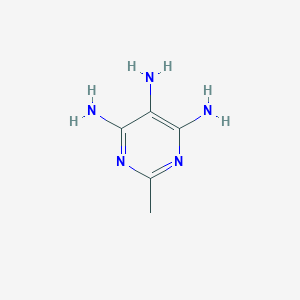
![2-Methyl-5-[(e)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B19625.png)
